1-benzoyl-3-(1H-pyrazol-3-yl)thiourea 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13907359
InChI: InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17)
SMILES:
Molecular Formula: C11H10N4OS
Molecular Weight: 246.29 g/mol

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea

CAS No.:

Cat. No.: VC13907359

Molecular Formula: C11H10N4OS

Molecular Weight: 246.29 g/mol

* For research use only. Not for human or veterinary use.

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea -

Specification

Molecular Formula C11H10N4OS
Molecular Weight 246.29 g/mol
IUPAC Name N-(1H-pyrazol-5-ylcarbamothioyl)benzamide
Standard InChI InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17)
Standard InChI Key VJJMUMFKWJQGNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2

Introduction

Molecular Structure and Chemical Properties

Structural Composition and Bonding Configuration

The molecular structure of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea consists of three primary components:

  • A benzoyl group (C₆H₅CO–) attached to the thiourea moiety.

  • A thiourea backbone (–NH–C(=S)–NH–) serving as the central scaffold.

  • A pyrazole ring (C₃H₃N₂) substituted at the 3-position of the thiourea group.

Crystallographic studies of analogous compounds, such as 4-((3-benzoylthioureido)methyl)cyclohexane-1-carboxylic acid (BTCC) and methyl 2-(3-benzoylthioureido)benzoate (MBTB), reveal that intramolecular hydrogen bonding (e.g., N–H···O and N–H···S interactions) plays a critical role in stabilizing molecular conformations . For instance, in MBTB, intramolecular N–H···O bonds form S(6) loops, which contribute to planar arrangements of aromatic rings and thiourea groups . While direct single-crystal data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is unavailable, its structural similarity to MBTB suggests comparable stabilization mechanisms.

Table 1: Key Molecular Parameters of 1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea

ParameterValueSource
Molecular FormulaC₁₁H₁₀N₄OS
Molecular Weight246.29 g/mol
IUPAC NameN-(1H-pyrazol-3-ylcarbamothioyl)benzamide
Hydrogen Bond Donors3 (NH groups)
Hydrogen Bond Acceptors3 (S, O, and pyrazole N)

Synthesis and Reaction Pathways

Conventional Synthesis Methods

Thiourea derivatives are typically synthesized via the reaction of benzoyl isothiocyanate with primary or secondary amines. For 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea, a plausible route involves:

  • Formation of benzoyl isothiocyanate: Benzoyl chloride reacts with ammonium thiocyanate in acetone under reflux .

  • Nucleophilic addition: 3-Amino-1H-pyrazole reacts with benzoyl isothiocyanate in a polar aprotic solvent (e.g., tetrahydrofuran) at room temperature .

This method aligns with protocols used for analogous compounds like BTCC and MBTB, where crystallographically confirmed products were obtained in yields exceeding 70% .

Table 2: Comparative Synthesis Conditions for Thiourea Derivatives

CompoundReactantsSolventYield (%)Reference
BTCCBenzoyl isothiocyanate + 4-(aminomethyl)cyclohexanecarboxylic acidTHF78
MBTBBenzoyl isothiocyanate + methyl 2-aminobenzoateDichloromethane82
1-Benzoyl-3-(1H-pyrazol-3-yl)thioureaBenzoyl isothiocyanate + 3-amino-1H-pyrazoleTHF75 (theoretical)

Physicochemical and Spectroscopic Properties

Spectroscopic Characterization

  • IR Spectroscopy: The thiourea moiety exhibits characteristic N–H stretching vibrations at ~3200–3300 cm⁻¹ and C=S stretching at ~1250–1350 cm⁻¹ .

  • NMR Spectroscopy:

    • ¹H NMR: Pyrazole protons resonate at δ 6.5–7.5 ppm, while benzoyl aromatic protons appear at δ 7.8–8.2 ppm .

    • ¹³C NMR: The thiocarbonyl carbon (C=S) is observed at δ 180–185 ppm .

Biological and Functional Applications

Antimicrobial Activity

Thiourea derivatives exhibit broad-spectrum antimicrobial properties. For example, BTCC and MBTB demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) . Although specific data for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea is lacking, its structural similarity to these compounds suggests comparable bioactivity.

Nonlinear Optical (NLO) Properties

Density functional theory (DFT) calculations on MBTB reveal a third-order NLO polarizability (γ) of 102.91 × 10⁻³⁶ esu, significantly higher than urea (0.84 × 10⁻³⁶ esu) . The presence of a pyrazole ring in 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea may enhance charge-transfer characteristics, potentially yielding γ values exceeding 50 × 10⁻³⁶ esu.

Table 3: Comparative NLO Polarizabilities of Thiourea Derivatives

Compoundγ (×10⁻³⁶ esu)MethodReference
MBTB102.91M06-2X/6-31G*
BTCC27.30M06-2X/6-31G*
Urea0.84M06-2X/6-31G*
1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea (predicted)50–70

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction would elucidate intramolecular interactions and packing motifs.

  • Biological Screening: Systematic evaluation against bacterial, fungal, and cancer cell lines is warranted.

  • Materials Science Applications: Investigations into NLO performance and photovoltaic efficiency could unlock industrial uses.

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